4-(1H-Pyrazol-1-yl)benzoic acid
Overview
Description
4-(1H-Pyrazol-1-yl)benzoic acid is a chemical compound with the empirical formula C10H8N2O2 . It is a solid substance with a molecular weight of 188.18 .
Molecular Structure Analysis
The molecular structure of 4-(1H-Pyrazol-1-yl)benzoic acid consists of a pyrazole ring attached to a benzene ring via a single bond, with a carboxylic acid group attached to the benzene ring . The SMILES string representation is OC(=O)c1ccc(cc1)-n2cccn2 .Physical And Chemical Properties Analysis
4-(1H-Pyrazol-1-yl)benzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 360.4±25.0 °C at 760 mmHg, and a flash point of 171.8±23.2 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
Antileishmanial Agent
4-(1H-Pyrazol-1-yl)benzoic acid: derivatives have been studied for their potential as antileishmanial agents. Research indicates that some compounds in this class show promising activity against Leishmania infantum and Leishmania amazonensis , which are responsible for the disease leishmaniasis . These findings suggest that modifications of the pyrazole moiety could lead to new therapeutic options for this neglected disease.
Antimicrobial Activity
Hydrazone derivatives of 4-(1H-Pyrazol-1-yl)benzoic acid have been synthesized and evaluated for their antimicrobial properties. Studies have shown activity against a range of bacteria, including Gram-positive and Gram-negative strains . This highlights the compound’s potential as a starting point for developing new antimicrobial drugs.
Bactericidal Properties
Specific derivatives of 4-(1H-Pyrazol-1-yl)benzoic acid have demonstrated bactericidal effects against Staphylococcus aureus strains . This is particularly significant given the increasing resistance of many bacterial strains to existing antibiotics.
Anticancer Research
Compounds related to 4-(1H-Pyrazol-1-yl)benzoic acid have been reported to possess anticancer properties. Their structure allows for the potential development of new anticancer agents, expanding the arsenal against various forms of cancer .
Chemical Synthesis
This compound is frequently used as an important intermediate in organic synthesis reactions. Its unique structure makes it a valuable building block for constructing more complex molecules .
Ligand in Coordination Chemistry
In coordination chemistry, 4-(1H-Pyrazol-1-yl)benzoic acid is often utilized as a ligand or functional group. Its ability to bind to metal ions can be exploited in the synthesis of coordination compounds, which have applications in catalysis and materials science .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, which could potentially be the targets of this compound .
Mode of Action
It is suggested that similar compounds may disrupt the bacterial cell membrane .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a non-substrate for p-glycoprotein . It is also suggested to be a CYP1A2 inhibitor .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various tumor cell lines .
properties
IUPAC Name |
4-pyrazol-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEKYPIBVOGCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353056 | |
Record name | 4-(1H-Pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-1-yl)benzoic acid | |
CAS RN |
16209-00-0 | |
Record name | 4-(1H-Pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-pyrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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